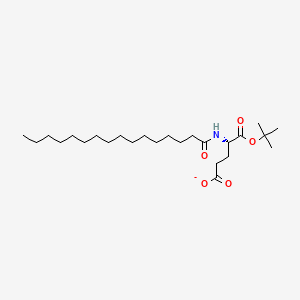

![molecular formula C8H15NO6 B583411 N-Acetyl-D-[1-<sup>13</sup>C]Galaktosamin CAS No. 478518-53-5](/img/structure/B583411.png)

N-Acetyl-D-[1-13C]Galaktosamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

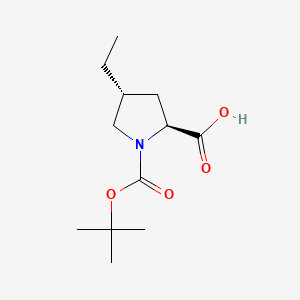

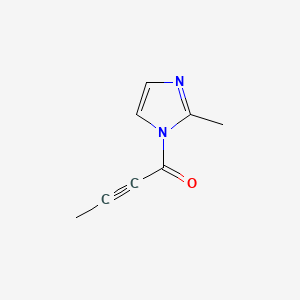

N-acetyl-D-[1-13C]galactosamine is a labeled analogue of D-N-acetylgalactosamine, an amino sugar derivative of galactose. This compound is significant in various biochemical and medical research applications due to its role in glycosylation processes and its use as a metabolic tracer.

Wissenschaftliche Forschungsanwendungen

N-acetyl-D-[1-13C]galactosamine is widely used in scientific research, including:

Chemistry: As a metabolic tracer in nuclear magnetic resonance (NMR) studies to investigate metabolic pathways.

Biology: In glycosylation studies to understand protein-carbohydrate interactions.

Medicine: As a diagnostic tool in imaging and metabolic studies.

Industry: Used in the production of glycosylated proteins and other biotechnological applications.

Wirkmechanismus

- GalNAc is an amino sugar and a component of many O-linked and N-linked glycan structures .

- Its primary target is the glycosylation process. Specifically, it serves as the initial O-linked sugar for many serine and threonine residues in protein glycosylations .

Target of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

N-acetyl-D-[1-13C]galactosamine interacts with a variety of enzymes, proteins, and other biomolecules. As uridine diphosphate (UDP)-GalNAc, N-acetyl-D-[1-13C]galactosamine is the initial O-linked sugar to many serine and threonine residues in protein glycosylations . The nature of these interactions is complex and involves multiple biochemical pathways.

Molecular Mechanism

The molecular mechanism of N-acetyl-D-[1-13C]galactosamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an initial O-linked sugar, it plays a crucial role in protein glycosylations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of N-acetyl-D-[1-13C]galactosamine typically involves the peracetylation of D-galactosamine hydrochloride to form D-galactosamine pentaacetate. This is followed by the selective removal of O-acetyl groups to yield N-acetyl-D-galactosamine . The reaction conditions include using acetic anhydride as the acylating agent and 4-dimethylaminopyridine as the acid-binding agent, with the reaction temperature maintained between -5°C to 5°C .

Industrial Production Methods: Industrial production methods for N-acetyl-D-galactosamine involve similar synthetic routes but are optimized for large-scale production. This includes the use of organic bases with specific pKa values to enhance reaction efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions: N-acetyl-D-[1-13C]galactosamine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: Common substitution reactions involve replacing hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.

Vergleich Mit ähnlichen Verbindungen

N-acetylglucosamine: Another amino sugar involved in glycosylation.

Galactosamine: A precursor in the biosynthesis of glycosaminoglycans.

N-acetylgalactosamine: The non-labeled analogue of N-acetyl-D-[1-13C]galactosamine.

Uniqueness: N-acetyl-D-[1-13C]galactosamine is unique due to its isotopic labeling, which allows for detailed metabolic studies using NMR and other spectroscopic techniques. This labeling provides insights into metabolic pathways that are not possible with non-labeled analogues.

Eigenschaften

IUPAC Name |

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1/i8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-GCYRFSSTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[13CH]1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI)](/img/new.no-structure.jpg)

![(3AR,4R,6R,7aR)-4-ethoxy-1,6-dimethylhexahydro-1H-pyrano[4,3-d]oxazole](/img/structure/B583337.png)

![3-Methoxybicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B583344.png)

![4H-Benzo[4,5]imidazo[1,2-d][1,3,4]thiadiazine](/img/structure/B583351.png)